BenchChemオンラインストアへようこそ!

3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride

LogP Lipophilicity CNS drug design

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride (CAS 1450662-30-2) is a trisubstituted 2-pyridinone derivative featuring a 3-aminomethyl handle, a 4-methoxy electron-donating group, and a 6-methyl substituent on the heterocyclic core. The hydrochloride salt form (MW 204.65 g/mol, purity ≥98%) provides a crystalline solid with room-temperature storage stability, distinguishing it from the corresponding free base (CAS 1438382-15-0) which is a colourless liquid requiring cold storage.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
CAS No. 1450662-30-2
Cat. No. B1408173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride
CAS1450662-30-2
Molecular FormulaC8H13ClN2O2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CN)OC.Cl
InChIInChI=1S/C8H12N2O2.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3H,4,9H2,1-2H3,(H,10,11);1H
InChIKeyZBAMKZKIRUUXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one Hydrochloride (CAS 1450662-30-2): A Differentiated Building Block for CNS-Focused Medicinal Chemistry


3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride (CAS 1450662-30-2) is a trisubstituted 2-pyridinone derivative featuring a 3-aminomethyl handle, a 4-methoxy electron-donating group, and a 6-methyl substituent on the heterocyclic core . The hydrochloride salt form (MW 204.65 g/mol, purity ≥98%) provides a crystalline solid with room-temperature storage stability, distinguishing it from the corresponding free base (CAS 1438382-15-0) which is a colourless liquid requiring cold storage . This compound serves as a key intermediate in the synthesis of central nervous system (CNS)-targeted pharmaceutical candidates, particularly nootropic and neuroprotective agents, where its unique substitution pattern enables regioselective functionalization at the aminomethyl position while the methoxy and methyl groups modulate electronic and steric properties .

Why Generic Aminomethyl-Pyridinone Substitution Cannot Replace 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one Hydrochloride in CNS-Oriented Synthesis Programs


Close structural analogs lacking either the 4-methoxy or 6-methyl substituent exhibit markedly different physicochemical properties that directly impact downstream synthetic utility and final drug candidate profiles. The 6-methyl group on the target compound contributes to a measured LogP of -1.6, making it over 60-fold more hydrophilic than the 6-desmethyl analog (LogP +0.264) . This hydrophilicity differential alters solubility, formulation compatibility, and blood-brain barrier penetration potential in CNS programs. The simultaneous presence of the 4-methoxy group enables selective O-demethylation to generate a phenolic handle at a late stage, a synthetic option unavailable in 4-unsubstituted comparators. The hydrochloride salt provides a well-defined crystalline solid compared to the hygroscopic free base or dihydrochloride salts of certain analogs, improving weighing accuracy, long-term storage stability, and batch-to-batch reproducibility in multi-step syntheses .

Quantitative Differentiation Evidence for 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one Hydrochloride vs. Closest Structural Analogs


LogP-Driven Hydrophilicity Advantage of 6-Methyl Substitution vs. 6-Desmethyl Analog

The target compound (CAS 1450662-30-2) exhibits a computed LogP of -1.60, whereas the direct 6-desmethyl comparator 3-(aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (CAS 2171898-35-2) has a LogP of +0.264 . The ΔLogP of -1.86 units corresponds to an approximately 72-fold increase in hydrophilicity, which is a critical parameter for CNS drug candidates where lower LogP values (typically <2) favor reduced plasma protein binding and improved aqueous solubility for formulation .

LogP Lipophilicity CNS drug design

Physical Form and Storage Stability Advantage of Hydrochloride Salt vs. Free Base

The target compound is supplied as a solid (Sigma-Aldrich, purity 98%) and is stored at room temperature in a dry, cool environment . In contrast, the free base form 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one (CAS 1438382-15-0) is a colourless liquid that must be stored at 4°C, protected from light . The solid hydrochloride salt enables precise gravimetric dispensing for milligram-scale reactions, reduces hygroscopicity-related weight errors, and extends shelf-life under ambient conditions, critical for reproducible multi-step library synthesis.

Solid-state stability Handling Weighing accuracy

Hydrogen Bond Donor/Acceptor Profile and Fraction sp3 Character for ADME Optimization

The target compound displays 2 hydrogen bond donors (HBD), 3 hydrogen bond acceptors (HBA), and an Fsp3 value of 0.375 . The Fsp3 value, measuring the fraction of sp3-hybridized carbons, lies within the optimal range (>0.36) associated with improved clinical success rates due to reduced aromatic ring count and enhanced three-dimensionality . The 6-methyl substituent contributes one sp3 carbon, raising Fsp3 from 0.29 (estimated for the 6-desmethyl analog) to 0.375. This property profile aligns with modern medicinal chemistry guidelines for lead-like compounds.

ADME Drug-likeness Fraction sp3

Commercial Availability and Purity Benchmarking Against Close Analogs

Multiple authorized vendors supply the target compound at 98% purity with full analytical characterization (CAS 1450662-30-2), including Sigma-Aldrich/ChemScene, Fluorochem, and Leyan . The 3-(aminomethyl)-6-methylpyridin-2(1H)-one dihydrochloride analog (CAS 857429-62-0) is typically offered at 95% purity , while the 4-unsubstituted analog (CAS 123369-45-9) is available at 98% but lacks the synthetic versatility of the 4-methoxy handle. The higher and more consistent purity of the target compound reduces the need for repurification prior to use in critical coupling reactions.

Purity Vendor-comparative Supply chain

Optimal Application Scenarios for 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one Hydrochloride Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Pre-Optimized LogP Below Zero

For CNS drug discovery projects where maintaining LogP < 0 is critical for minimizing off-target binding and enhancing aqueous solubility of intermediates, the target compound's LogP of -1.60 provides a pre-optimized starting point . The 6-desmethyl analog (LogP +0.264) would require additional polar functionality installation to reach the same hydrophilicity window, adding synthetic steps and reducing overall yield . The solid hydrochloride form further facilitates automated compound management workflows commonly used in lead optimization.

Late-Stage Diversification via Sequential O-Demethylation and Aminomethyl Functionalization

The target compound enables a two-step diversification sequence: (1) selective O-demethylation of the 4-methoxy group to liberate a phenolic hydroxyl for alkylation or Mitsunobu reactions, and (2) amide coupling or reductive amination at the 3-aminomethyl position . This orthogonal reactivity is unavailable in 4-unsubstituted or 4-hydroxy analogs, which either lack the methoxy protecting group or require additional protection/deprotection steps. The room-temperature storage stability of the hydrochloride salt ensures the intermediate remains viable throughout extended library production cycles .

Medicinal Chemistry Building Block Procurement for Fsp3-Compliant Fragment Libraries

Fragment-based drug discovery (FBDD) initiatives increasingly prioritize building blocks with Fsp3 ≥ 0.36 to improve clinical success rates . The target compound's Fsp3 of 0.375, validated by Fluorochem specification, makes it suitable for inclusion in sp3-enriched fragment libraries. Combined with 98% commercial purity and multi-vendor availability, it meets the strict quality and reproducibility requirements of industrial FBDD screening cascades .

Process Chemistry Scale-Up of CNS-Targeted Nootropic and Neuroprotective Candidates

When scaling synthetic routes toward CNS-active nootropic or neuroprotective lead candidates, the target compound's solid hydrochloride form simplifies handling, storage, and accurate charging in kilogram-scale reactions . The 98% purity specification reduces the need for pre-reaction purification, while the dual 4-methoxy/6-methyl substitution pattern ensures regiochemical fidelity in subsequent transformations such as directed ortho-metalation or electrophilic aromatic substitution . This combination of physical form and chemical utility lowers the barrier to process development compared to liquid or lower-purity analogs.

Quote Request

Request a Quote for 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.